2-(2-Aminoethyl)thiazole
Overview
Description
2-(2-Aminoethyl)thiazole is a compound that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The presence of the aminoethyl group at the 2-position of the thiazole ring suggests potential for chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of 2-amino-substituted thiazoles, such as this compound, can be achieved through various methods. One approach involves the condensation of semicarbazide or thiosemicarbazide with corresponding aldehydes followed by I2-mediated oxidative C–O/C–S bond formation, which is compatible with a range of aldehydes and provides access to a variety of diazole derivatives in an efficient and scalable fashion . Another method includes the synthesis of aromatic unsymmetrical diamine monomers containing the thiazole ring, which can be further polymerized with various aromatic dianhydrides .
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been extensively investigated, including studies on their electronic properties and spectroscopic profiles. For instance, the molecular and electronic structure of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole has been studied, revealing the existence of amino tautomers in the solid state and providing insights into the vibrational wavenumbers through FT-Raman and FT-IR spectra . Additionally, the synthesis and characterization of novel 2-amino-1,3,4-thiadiazoles have been performed, with structural elucidation using various spectroscopic techniques .
Chemical Reactions Analysis
This compound and its derivatives exhibit high reactivity, allowing for a range of chemical transformations. For example, the construction of a library of 2-amino/amido-1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives has been achieved via solid-phase organic synthesis, involving cyclization of thiosemicarbazide and subsequent functionalization reactions . Additionally, the synthesis of new thiazole derivatives and their reactions with various electrophiles have been reported, leading to the formation of compounds with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. Polyimides derived from thiazole-containing monomers exhibit high thermal stability, good mechanical properties, and dielectric constants suitable for electronic applications . The biological activities of 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been systematically evaluated, showing good fungicidal and antiviral activities . Furthermore, the anticancer properties of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole have been explored, with studies on its cytotoxic performance against human cancer cell lines and molecular docking simulations indicating its potential as an anticancer agent .
Scientific Research Applications
2-(2-Thiazolyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its role in biological processes and as a potential ligand for various receptors.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and rubber vulcanization accelerators.
Mechanism of Action
The mechanism of action of 2-(2-thiazolyl)ethanamine involves its interaction with specific molecular targets. It acts as an agonist or antagonist at various receptors, including histamine receptors. The compound’s effects are mediated through the activation or inhibition of these receptors, leading to downstream signaling pathways that result in its biological activities .
Similar Compounds:
Histaprodifen: A potent H1-receptor agonist.
Methylhistaprodifen: A derivative with higher potency than histaprodifen.
Dimethylhistaprodifen: Another potent H1-receptor agonist with similar properties.
Uniqueness: 2-(2-Thiazolyl)ethanamine is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions and its wide range of applications in scientific research further distinguish it from other similar compounds .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(2-Aminoethyl)thiazole has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity of these enzymes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific derivative of the compound. Some 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. For example, in the context of its role as a PDE5 regulator, it can bind to the enzyme and modulate its activity . This can lead to changes in the levels of cyclic guanosine monophosphate (cGMP), a key second messenger involved in many cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Thiazolyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 2-bromoethanamine with thioamide under reflux conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, yielding 2-(2-thiazolyl)ethanamine as the product .
Industrial Production Methods: In industrial settings, the synthesis of 2-(2-thiazolyl)ethanamine may involve more efficient and scalable methods. One such method includes the use of α-bromo ketone and dithiocarbamate in the presence of water, followed by refluxing for an extended period. This method is considered green and sustainable, providing high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Thiazolyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
properties
IUPAC Name |
2-(1,3-thiazol-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c6-2-1-5-7-3-4-8-5/h3-4H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZOYAWHWDRMEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171583 | |
Record name | 2-(2-Aminoethyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18453-07-1 | |
Record name | 2-Thiazolylethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18453-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Aminoethyl)thiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018453071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Aminoethyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(thiazol-2-yl)ethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(2-Aminoethyl)thiazole interact with its target and what are the downstream effects?
A1: this compound selectively binds to histamine H1 receptors. [, , , , , ] This binding mimics the action of histamine at the H1 receptor, leading to a variety of downstream effects depending on the tissue and receptor localization. These effects can include:
- Smooth muscle contraction: In tissues like the rat vas deferens and rabbit ear artery, this compound induces contractions similar to histamine. [, ]
- Modulation of neurotransmission: In the rat mesenteric microcirculation, it can inhibit contractions induced by noradrenaline or electrical stimulation, suggesting interference with adrenergic neurotransmission. [] It can also block potassium currents and enhance excitability in ferret vagal afferent neurons. []
- Cellular responses: this compound can enhance C3b rosette formation in human eosinophils, a mechanism potentially important in immune responses. []
Q2: What is the structural characterization of this compound?
A2: * Molecular formula: C5H8N2S []* Molecular weight: 128.21 g/mol * Spectroscopic data: While the provided articles don't delve into detailed spectroscopic data, they highlight the importance of the non-tautomeric nature of this compound for its H1 receptor selectivity. []
Q3: What is the structure-activity relationship (SAR) of this compound?
A3: A key structural feature is its non-tautomeric nature, which is crucial for its selectivity towards H1 receptors over H2 receptors. [, ] Studies using structural analogs, like those with α‐ and β‐methyl branching in the 2-aminoethyl side chain (Isohistamines), provide insights into the SAR for H1 agonistic activity. [] Additionally, the efficacy and potency of this compound can differ between species, indicating variations in receptor structure and recognition. []
Q4: Are there alternative compounds to this compound?
A4: Yes, other histamine H1 receptor agonists exist, each with its own pharmacological profile. Examples include:
- 2-(2-pyridyl)ethylamine (PEA): This compound also demonstrates H1 receptor agonist activity, exhibiting species-dependent differences in potency and efficacy compared to this compound. []
- 2-Methylhistamine: This histamine analog displays some selectivity for H1 receptors, although it might activate H2 receptors at higher doses. []
Q5: What research infrastructure and resources are valuable for studying this compound?
A5: Research on this compound benefits from:
- Isolated tissue preparations: These allow for controlled investigation of drug effects on specific tissues and receptor subtypes, as exemplified by studies on the rat vas deferens and rabbit ear artery. [, ]
- Electrophysiological techniques: These enable the examination of drug action at the cellular and membrane level, as demonstrated by the study on ferret vagal afferent neurons. []
- Receptor binding assays: These are crucial for characterizing the affinity and selectivity of this compound for H1 receptors. [, ]
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